3-(Methoxycarbonyl)benzoic acid
Overview
Description
3-(Methoxycarbonyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
A novel 3-Hydroxy Benzoic Acid Hybrid Derivative exhibited potential antibacterial activity, suggesting its use in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
The position 3 of 4-benzyloxy benzoic acid was found to improve photoluminescence in Tb(3+) complexes, indicating its application in luminescence studies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
A scalable industrial process was developed for producing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Polyaniline doped with benzoic acid and substituted benzoic acids, including 3-(Methoxycarbonyl)benzoic acid, showed high conductivity, making it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).
A study on the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid revealed that solvent affects its reactivity descriptors, providing insights into its properties and reactivity (Yadav et al., 2022).
An ionic liquid was used as a recyclable catalyst and reaction medium in the synthesis of (3-Methoxycarbonyl)coumarin, offering an opportunity for undergraduates to experience innovative green chemistry ideas (Verdía, Santamarta, & Tojo, 2017).
Mechanism of Action
Target of Action
3-(Methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose cotransporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a new class of diabetes treatment drugs .
Mode of Action
Sglt2 inhibitors, for which it is a key intermediate, function by removing glucose from the urine by inhibiting the reabsorption of near-curved renal tubular glucose . This reduces blood glucose levels without depending on insulin .
Biochemical Pathways
It is known that it is a key intermediate in the synthesis of sglt2 inhibitors . These inhibitors affect the glucose reabsorption pathway in the kidneys .
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of sglt2 inhibitors . The ADME properties of these inhibitors would be influenced by the properties of this compound.
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it contributes to the overall effect of these inhibitors, which is the reduction of blood glucose levels .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzoic acid derivatives can interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have varying effects at different dosages .
Metabolic Pathways
Benzoic acid derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzoic acid derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
3-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZNGTSLFSJHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345100 | |
Record name | 3-(Methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-71-0 | |
Record name | 3-(Methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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